3-(2,3-Dimethylphenyl)-3-hydroxypropanoic acid
Description
3-(2,3-Dimethylphenyl)-3-hydroxypropanoic acid is a substituted hydroxypropanoic acid derivative featuring a phenyl ring with 2,3-dimethyl substituents at the third carbon of the propanoic acid backbone. The 2,3-dimethylphenyl group confers unique steric and electronic effects, influencing solubility, reactivity, and interactions with biological targets .
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-(2,3-dimethylphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H14O3/c1-7-4-3-5-9(8(7)2)10(12)6-11(13)14/h3-5,10,12H,6H2,1-2H3,(H,13,14) |
InChI Key |
SWVBYGDELWGRQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CC(=O)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenyl)-3-hydroxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethylbenzene and a suitable propanoic acid derivative.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production Methods: Industrial production methods may include large-scale batch or continuous processes, utilizing advanced techniques such as flow chemistry to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylphenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxy group or further reduce it to an alkane.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reagents: Reduction can be achieved using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(2,3-Dimethylphenyl)-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use as a precursor for drug development or its effects on specific biological pathways.
Industry: The compound can be utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and function.
Pathways Involved: It may modulate various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on hydroxypropanoic acid derivatives with varying phenyl ring substituents, functional groups, and biological relevance.
Substitution Patterns on the Phenyl Ring
a) 3-(3-Hydroxyphenyl)-3-hydroxypropanoic Acid
- Structure : Phenyl ring substituted with a hydroxyl group at the 3-position.
- Properties : Exhibits zwitterionic behavior due to ionizable carboxyl and hydroxyl groups, as evidenced by infrared (IR) spectra showing bands at 1550 cm⁻¹ (asymmetric carboxylate) and 1325 cm⁻¹ (zwitterion-associated vibrations) .
b) 3-(4-Fluorophenyl)-3-hydroxypropanoic Acid
- Structure : Fluorine substituent at the 4-position of the phenyl ring.
- Properties : The electron-withdrawing fluorine atom enhances acidity and may improve metabolic stability. Used as a pharmaceutical intermediate for synthetic organic chemistry .
c) 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic Acid
- Structure: Contains hydroxyl groups at both the 2- and 3-positions of the propanoic acid backbone and a 4-hydroxyphenyl substituent.
- Properties: Molecular weight 198.17 g/mol; purity ≥95%.
d) 3-(4-Hydroxy-3-nitrophenyl)propanoic Acid
Functional Group Modifications
a) 3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid
- Structure: Amino group replaces the hydroxyl group on the propanoic acid backbone; methoxy substituents on the phenyl ring.
- Properties : Exhibits stereochemical diversity (R/S isomers). Used in peptide synthesis and medicinal chemistry due to its chiral center .
b) 2-[(2,3-Dihydroxybenzoyl)amino]-3-hydroxypropanoic Acid
- Structure : Contains a dihydroxybenzoyl amide group.
Physicochemical and Spectroscopic Properties
Key Research Findings and Trends
Zwitterionic Behavior: Compounds like 3-(3-hydroxyphenyl)-3-hydroxypropanoic acid exhibit zwitterionic characteristics, influencing solubility and esterification reactivity. Direct esterification requires acidic catalysts (e.g., HCl), akin to amino acids .
Biological Interactions: Hydroxypropanoic acids with aromatic substituents show affinity for erythrocyte membrane proteins (e.g., spectrin), suggesting roles in hemolytic activity or drug delivery .
Structural Effects on Stability: Electron-withdrawing groups (e.g., nitro in 3-(4-Hydroxy-3-nitrophenyl)propanoic acid) enhance oxidative stability but reduce solubility, whereas methyl groups (e.g., in this compound) increase lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
